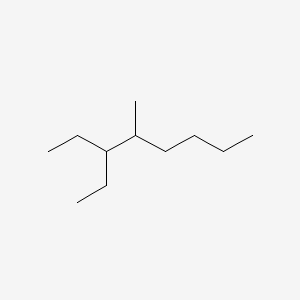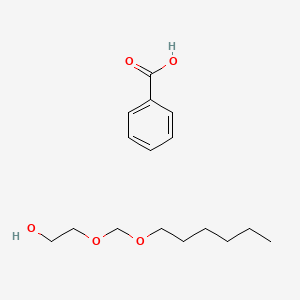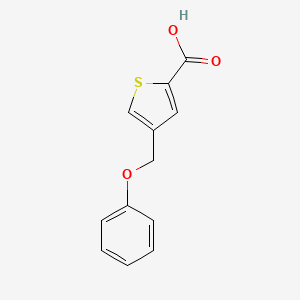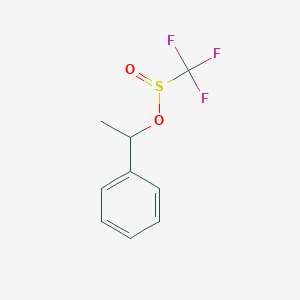
1-Phenylethyl trifluoromethanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylethyl trifluoromethanesulfinate is an organosulfur compound with the molecular formula C₉H₉F₃O₂S This compound is characterized by the presence of a trifluoromethanesulfinate group attached to a phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethyl trifluoromethanesulfinate can be synthesized through several methods. One common approach involves the reaction of trifluoromethyl alkyl halide with an inorganic sulfur reducing agent in the presence of acetonitrile. The reaction is typically carried out at room temperature for 2-50 hours, followed by oxidation to generate the sulfonate, which is then acidified to produce the desired compound .
Industrial Production Methods: Industrial production of this compound often involves the use of sodium trifluoromethanesulfinate as a starting material. This reagent is reacted with phenylethyl halides under controlled conditions to yield the final product. The process may include steps such as distillation and purification to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylethyl trifluoromethanesulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfinate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfonates or reduced to form sulfenates, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Acetonitrile, dichloromethane, and ethanol are commonly used solvents in these reactions.
Major Products: The major products formed from these reactions include sulfonates, sulfenates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenylethyl trifluoromethanesulfinate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and its role in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of agrochemicals, specialty materials, and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-Phenylethyl trifluoromethanesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethanesulfinate group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Sodium Trifluoromethanesulfinate (CF₃SO₂Na): Used as a reagent for trifluoromethylation and sulfonylation reactions.
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl): Employed in the synthesis of trifluoromethylated compounds.
Trifluoromethyltrimethylsilane (CF₃SiMe₃): A reagent for nucleophilic trifluoromethylation
Uniqueness: 1-Phenylethyl trifluoromethanesulfinate is unique due to its specific structure, which combines the reactivity of the trifluoromethanesulfinate group with the stability of the phenylethyl moiety. This combination allows for selective reactions and applications that are not possible with other similar compounds .
Properties
CAS No. |
61795-09-3 |
|---|---|
Molecular Formula |
C9H9F3O2S |
Molecular Weight |
238.23 g/mol |
IUPAC Name |
1-phenylethyl trifluoromethanesulfinate |
InChI |
InChI=1S/C9H9F3O2S/c1-7(8-5-3-2-4-6-8)14-15(13)9(10,11)12/h2-7H,1H3 |
InChI Key |
SLKBJGQSBLRGDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OS(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-2-[(oxiran-2-yl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14544691.png)
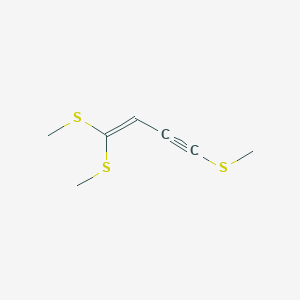
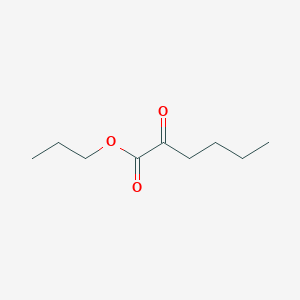
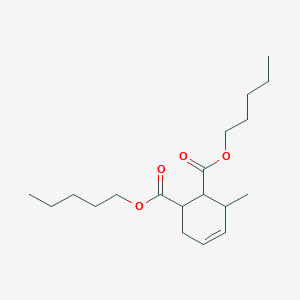
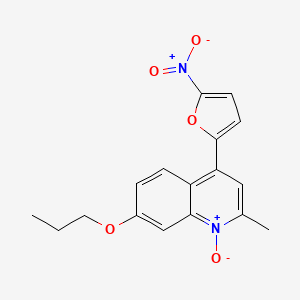
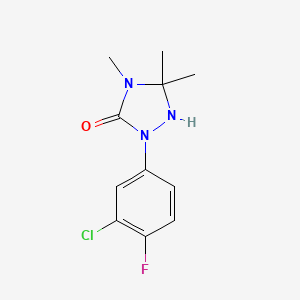
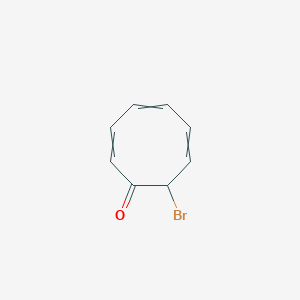

methanone](/img/structure/B14544724.png)
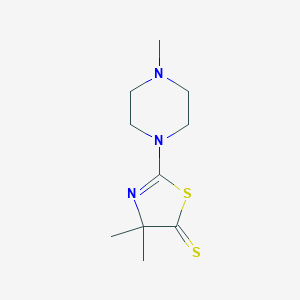
![1-Butene, 4-[(2-ethoxypropyl)thio]-](/img/structure/B14544745.png)
